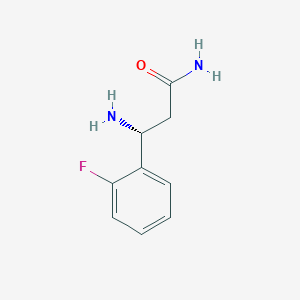
(3R)-3-Amino-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-fluorophenyl)propanamide: is a chemical compound that features an amino group and a fluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-fluorophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
(3R)-3-Amino-3-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of more complex chemical entities.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-phenylpropanamide: Lacks the fluorine atom, which may affect its biological activity.
(3R)-3-Amino-3-(4-fluorophenyl)propanamide: The fluorine atom is in a different position, potentially altering its interactions with biological targets.
Uniqueness
The presence of the fluorine atom in (3R)-3-Amino-3-(2-fluorophenyl)propanamide can enhance its lipophilicity and metabolic stability, making it unique compared to similar compounds.
Biological Activity
(3R)-3-Amino-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C9H10FNO
- Molecular Weight : 181.19 g/mol
- Chirality : The (R) configuration at the carbon adjacent to the amino group is crucial for its biological activity.
The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially improving its efficacy compared to non-fluorinated analogs.
This compound primarily interacts with enzymes and proteins, influencing various biological pathways. Notably, it has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. Inhibition of DPP-4 enhances insulin secretion and improves glucose tolerance, indicating potential applications in diabetes management.
Table 1: Summary of Biological Targets and Effects
| Biological Target | Effect | Significance |
|---|---|---|
| Dipeptidyl Peptidase 4 (DPP-4) | Inhibition leading to increased insulin secretion | Potential treatment for type 2 diabetes |
| Enzymes involved in metabolic pathways | Modulation of activity | Implications for metabolic disorders |
Case Studies
-
DPP-4 Inhibition :
- A study demonstrated that this compound significantly inhibited DPP-4 activity in vitro, leading to enhanced insulin release from pancreatic beta cells. This suggests its potential as a therapeutic agent for type 2 diabetes.
-
Comparative Analysis with Analog Compounds :
- Comparative studies with structurally similar compounds (e.g., those with chlorine or bromine substitutions) showed that the fluorine substitution in this compound resulted in higher potency and selectivity for DPP-4 inhibition, highlighting the importance of fluorine in enhancing biological activity .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves binding to the active site of DPP-4, leading to conformational changes that inhibit substrate binding. This interaction is crucial for its role in modulating glucose metabolism.
Implications for Drug Development
Given its promising biological activity, this compound is being explored as a lead compound for developing new diabetes medications. Its unique properties may offer advantages over existing therapies, particularly in terms of efficacy and safety profiles.
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
InChI Key |
JJVUNRDKIYVUFH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















